molecular formula C16H19Cl2N5O3 B11192923 ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate

ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate

Cat. No.: B11192923
M. Wt: 400.3 g/mol
InChI Key: RUMBHNADWOWERK-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE is a complex organic compound that features a tetrazole ring, a dichlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(2,4-DICHLOROPHENYL)ACETATE: Similar structure but lacks the tetrazole and morpholine moieties.

    MORPHOLIN-4-YL METHYL TETRAZOLE: Contains the tetrazole and morpholine groups but lacks the dichlorophenyl group.

Uniqueness

ETHYL 2-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C16H19Cl2N5O3

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 2-[5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]acetate

InChI

InChI=1S/C16H19Cl2N5O3/c1-2-26-14(24)10-23-16(19-20-21-23)15(22-5-7-25-8-6-22)12-4-3-11(17)9-13(12)18/h3-4,9,15H,2,5-8,10H2,1H3

InChI Key

RUMBHNADWOWERK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C(C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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